molecular formula C19H25NO2 B1385479 N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-91-2

N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline

Cat. No. B1385479
CAS RN: 1040688-91-2
M. Wt: 299.4 g/mol
InChI Key: VXXPIEJNYWCCBT-UHFFFAOYSA-N
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Description

“N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline” is a biochemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline” is based on its molecular formula, C19H25NO2 . For a more detailed structural analysis, a 3D molecular model or X-ray crystallography study would be helpful, but such information is not available in the sources I found.

Scientific Research Applications

Antibacterial and Enzyme Inhibition Studies

N'-Substituted Benzylidene-2-(2, 4-Dimethylphenoxy) Acetatohydrazides, related to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline, have been synthesized and evaluated for antibacterial and anti-enzymatic activities. These molecules have shown substantial activity, indicating their potential in therapeutic applications (Aziz‐ur‐Rehman et al., 2014).

Vibrational Contribution Studies in Pharmaceuticals

A derivative, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA), has been studied using vibrational spectroscopy (FTIR, FT-Raman) and theoretical computations (DFT) to understand its pharmaceutical activities. The study provides insights into the molecular structure and interactions, which are crucial for pharmaceutical applications (M. Amalanathan et al., 2015).

Synthesis and Analysis for Antibiotic Effect

Research involving the synthesis of molecules with multiple functional groups, including 2,4-Dimethylphenoxy, has been conducted to study their antibiotic effect against various bacteria. This research is significant for developing new antibiotic agents (S. Rasool et al., 2016).

Conformational Analyses in Different Environments

The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline, have been studied. These analyses provide valuable data for understanding the behavior of such compounds in different environmental conditions, which is essential for their application in scientific research (W. Nitek et al., 2020).

Anticonvulsant Activity Studies

Compounds like N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanols have been synthesized and evaluated for anticonvulsant activity. This research is vital for the development of new therapeutics in neurology and psychiatry (A. Waszkielewicz et al., 2015).

Mechanism of Action

The mechanism of action of “N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline” is not specified in the sources I found. It’s noted for use in proteomics research , which suggests it may interact with proteins or other biological molecules.

Future Directions

The future directions for research on “N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline” are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies of protein function or structure.

properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-12-21-18-9-7-17(8-10-18)20-11-13-22-19-14-15(2)5-6-16(19)3/h5-10,14,20H,4,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXPIEJNYWCCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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